![molecular formula C17H21ClN4O2 B2359377 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1286727-89-6](/img/structure/B2359377.png)
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone
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Description
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
1. Analgesic Properties
The compound shows promising application in pain management as a σ1 receptor (σ1R) antagonist. This characteristic is significant in developing clinical candidates for treating pain. The compound has been reported to have high metabolic stability and exhibits antinociceptive properties in various pain models (J. Díaz et al., 2020).
2. Antimicrobial and Antifungal Activities
A range of azole-containing piperazine derivatives, including compounds similar to the specified chemical, have been investigated for their antibacterial and antifungal activities. These compounds have shown moderate to significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010).
3. Structural Characterization in Drug Development
The compound's derivatives have been used in synthesizing novel pyrazole carboxamide derivatives, aiding in drug development processes. X-ray crystal analysis has been utilized to confirm the structure of these derivatives (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).
4. Antiviral Research
Compounds structurally related to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone have been synthesized and evaluated for their potential anti-HIV activities. This research contributes to the development of non-nucleoside reverse transcriptase inhibitors (N. Al-Masoudi et al., 2007).
5. Neuroprotective Potential
Research on edaravone derivatives containing benzylpiperazine moieties, which are structurally similar to the compound , has shown significant neuroprotective activities. These compounds are of interest in treating cerebral ischemic stroke, with promising results in both in vivo and in vitro studies (Mengjie Gao et al., 2022).
6. Anticancer Applications
Several studies have explored the anticancer potential of derivatives of this compound. Research has indicated that specific derivatives have higher anticancer activity compared to standard drugs, suggesting their role as potential anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c18-15-2-4-16(5-3-15)24-14-17(23)21-11-8-20(9-12-21)10-13-22-7-1-6-19-22/h1-7H,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYKUNWAUKCLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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